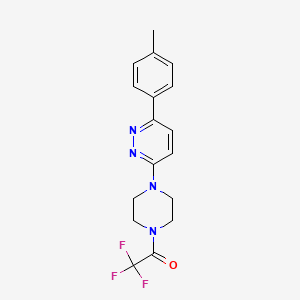

2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O/c1-12-2-4-13(5-3-12)14-6-7-15(22-21-14)23-8-10-24(11-9-23)16(25)17(18,19)20/h2-7H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUATPPWAMOXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: Its unique chemical structure makes it suitable for developing advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Biological Research: It can be used as a probe or tool compound to study biological pathways and molecular interactions.

Industrial Applications: This compound may be used in the synthesis of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine and pyridazine groups can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound is distinguished from analogs by its pyridazine core and p-tolyl substitution . Below is a comparative analysis with key analogs:

Key Observations :

- Pyridazine vs. Pyridine/Pyrimidine : The target’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic and steric properties compared to pyridine or pyrimidine analogs. Pyridazine’s electron-deficient nature may enhance binding to targets like kinases or receptors .

- Trifluoroacetyl vs.

- Substituent Diversity : The p-tolyl group in the target contrasts with trifluoromethylphenyl (MK29) or thiophen-2-ylthio (RTB70) groups, altering lipophilicity and steric bulk.

Comparison with Analog Syntheses :

Biological Activity

2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, commonly referred to as TFP, is a complex organic compound notable for its trifluoromethyl, piperazine, and pyridazine moieties. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.

Chemical Structure and Properties

The molecular formula of TFP is with a molecular weight of 350.34 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity to biological targets, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇F₃N₄O |

| Molecular Weight | 350.34 g/mol |

| CAS Number | 1021070-05-2 |

The biological activity of TFP is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance binding selectivity, while the piperazine and pyridazine groups can modulate pharmacokinetic properties. This compound has been explored for its potential as a kinase inhibitor and in other therapeutic contexts.

Inhibition Studies

Research indicates that TFP may act as an inhibitor of certain kinases, similar to other small molecule inhibitors. For example, studies have shown that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.

Case Studies and Research Findings

- Kinase Inhibition : TFP has been evaluated for its ability to inhibit various kinases involved in cancer progression. In vitro studies demonstrated that TFP exhibits significant inhibitory activity against specific targets with IC50 values in the low micromolar range, indicating potential effectiveness in therapeutic applications against malignancies.

- Cholinesterase Inhibition : Research has also explored the cholinesterase inhibitory activity of TFP and related piperazine derivatives. These studies are critical given the role of cholinesterase inhibitors in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that TFP may possess moderate inhibitory effects on acetylcholinesterase (AChE), which could be beneficial for cognitive function enhancement.

- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of TFP with various biological targets. These studies suggest that TFP can effectively bind to the active sites of specific enzymes, potentially leading to its use as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of TFP, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoro-1-phenylethanone | Trifluoromethyl derivative | Moderate kinase inhibition |

| 2,2,3,3-Tetrafluoro-1,4-butanediol | Fluorinated alcohol | Limited biological activity |

| Piperazine derivatives | Piperazine-based | Various AChE inhibition |

TFP stands out due to its combination of trifluoromethyl and heterocyclic functionalities that enhance its biological activity compared to simpler analogs.

Q & A

Basic: What are the typical synthesis pathways for 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1: Formation of the pyridazine core via cyclization of diazabutadiene precursors under reflux conditions with catalysts like Pd(PPh₃)₄ .

- Step 2: Introduction of the p-tolyl group using Suzuki-Miyaura cross-coupling, requiring anhydrous solvents (e.g., DMF) and inert atmospheres .

- Step 3: Piperazine ring coupling via nucleophilic substitution or amide bond formation, often employing trifluoroacetylating agents .

- Key intermediates: 6-(p-Tolyl)pyridazin-3-amine and trifluoroacetyl-piperazine derivatives.

- Purification: Chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures >95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹³C) and piperazine ring conformation .

- X-Ray Crystallography: SHELX software refines crystal structures, resolving challenges like disorder in the trifluoroethyl group .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calc. 407.35 g/mol; observed [M+H]⁺ 408.35) .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

- Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to screen for activity against kinases like PI3K or EGFR .

- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin or dopamine receptors) .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

Advanced: How can researchers optimize trifluoroacetyl-piperazine coupling yields while minimizing side reactions?

- Design of Experiments (DoE): Vary parameters like solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (1:1 to 1:2 piperazine:trifluoroacetyl agent) .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate coupling while suppressing hydrolysis of the trifluoroethyl group .

- In Situ Monitoring: Use FT-IR to track carbonyl peak (1700–1750 cm⁻¹) formation and quantify intermediates via HPLC .

Advanced: How can crystallographic disorder in the trifluoroethyl group be resolved during structure refinement?

- SHELX Constraints: Apply PART and SIMU commands to model disordered atoms, with occupancy factors refined using free variable parameters .

- Low-Temperature Data Collection: Reduce thermal motion by collecting data at 100 K, improving resolution (<1.0 Å) for better electron density maps .

- Twinned Crystal Handling: Use TWIN/BASF commands in SHELXL for datasets with pseudo-merohedral twinning .

Advanced: How to resolve contradictions between computational binding predictions and experimental bioassay results?

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations to assess protein-ligand stability (e.g., RMSD <2.0 Å) and identify overlooked binding pockets .

- Mutagenesis Studies: Introduce point mutations (e.g., CESA3 mutations) to validate predicted binding residues .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm or refute docking scores .

Advanced: What structural analogs of this compound have been studied, and how do their activities compare?

| Analog | Structural Variation | Activity | Reference |

|---|---|---|---|

| 1-[6-(2-Fluorophenyl)pyridazin-3-yl] | Fluorophenyl substituent | Enhanced kinase inhibition | |

| 2-(Thiophen-2-yl)pyridazine derivative | Thiophene vs. p-tolyl | Improved anticancer activity | |

| Trifluoromethyl-pyrazolo[4,3-c]pyridine | Pyrazole core substitution | Reduced cytotoxicity |

Advanced: How to address hygroscopicity and stability issues during long-term storage?

- Lyophilization: Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the trifluoroethyl group .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

- Excipient Screening: Co-formulate with cyclodextrins or PEG to enhance solubility and stability in aqueous buffers .

Basic: What computational tools are recommended for preliminary docking studies?

- Software: AutoDock Vina or Schrödinger Glide for docking into target proteins (e.g., PI3Kγ PDB: 1E7U) .

- Parameters: Use AMBER force fields for energy minimization and MM-GBSA for binding affinity calculations .

Advanced: How to design SAR studies for optimizing trifluoroethyl group interactions?

- Substituent Variation: Synthesize analogs with -CF₃, -CHF₂, or -CCl₃ groups to assess electronic effects on binding .

- Bioisosteric Replacement: Replace trifluoroethyl with pentafluorosulfanyl (-SF₅) to evaluate steric and hydrophobic contributions .

- 3D-QSAR Models: Build CoMFA/CoMSIA models using IC₅₀ data from analogs to predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.